molecular formula C20H18BrNO2S2 B4562305 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B4562305
M. Wt: 448.4 g/mol
InChI Key: ZWLSZZMDIAAWDV-ATVHPVEESA-N
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Description

4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C20H18BrNO2S2 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.99623 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Potential

4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one and its derivatives have shown potential in the field of photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with this compound, demonstrating their utility as Type II photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Properties

Research by Menteşe, Ülker, and Kahveci (2015) on benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, which include similar structural features to this compound, demonstrated significant antimicrobial and antioxidant activities. These compounds were effective against various bacteria and showed good scavenging activity in antioxidant assays (Menteşe, Ülker, & Kahveci, 2015).

Cancer Research and Antitumor Activity

Studies have indicated that derivatives of this compound exhibit potential antitumor activities. For instance, Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones, related to the structure of the compound , and evaluated them as anticancer agents, revealing promising results against various cancer cell lines (Osmaniye et al., 2018).

Additional Applications

Further research has explored the applications of related compounds in areas such as molecular dynamics simulations, DFT calculations, and the evaluation of biological activities. For example, Pillai et al. (2019) conducted studies on Schiff bases tethered with 1,2,4-triazole and pyrazole rings, showcasing their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).

Properties

IUPAC Name

(4Z)-4-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2S2/c1-2-10-25-20-22-17(19(23)26-20)12-15-11-16(21)8-9-18(15)24-13-14-6-4-3-5-7-14/h3-9,11-12H,2,10,13H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLSZZMDIAAWDV-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
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4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
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4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
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4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.